molecular formula C8H10N2O3 B1422020 (4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid CAS No. 1216060-16-0

(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid

Cat. No.: B1422020
CAS No.: 1216060-16-0
M. Wt: 182.18 g/mol
InChI Key: BKIDIHQOJPDMDR-UHFFFAOYSA-N
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Description

(4,5-Dimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid is an organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines This compound is characterized by a pyrimidine ring substituted with two methyl groups at positions 4 and 5, a keto group at position 6, and an acetic acid moiety at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of Methyl Groups: The methyl groups at positions 4 and 5 can be introduced via alkylation reactions using methyl iodide and a suitable base.

    Oxidation to Form the Keto Group: The keto group at position 6 can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.

    Attachment of the Acetic Acid Moiety: The acetic acid moiety can be introduced through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This can include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo further oxidation to form more oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The methyl groups and the acetic acid moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, alcohols.

Major Products:

    Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.

    Reduced Derivatives: Alcohol derivatives with hydroxyl groups.

    Substituted Derivatives: Compounds with various functional groups replacing the methyl or acetic acid moieties.

Chemistry:

    Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology:

    Enzyme Inhibition: Potential inhibitor of enzymes involved in pyrimidine metabolism.

    DNA/RNA Interactions: Studied for its interactions with nucleic acids due to its structural similarity to nucleotides.

Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Antimicrobial Activity: Potential antimicrobial properties against various pathogens.

Industry:

    Material Science: Potential use in the development of new materials with specific properties.

    Agriculture: Studied for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of (4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid depends on its specific application. In biological systems, it may act by:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    DNA/RNA Binding: Interacting with nucleic acids and affecting their function.

Molecular Targets and Pathways:

    Enzymes: Targets enzymes involved in pyrimidine metabolism, such as dihydrofolate reductase.

    Nucleic Acids: Binds to DNA or RNA, potentially affecting replication or transcription processes.

Comparison with Similar Compounds

    Pyrimidine-2,4,6-trione: A pyrimidine derivative with three keto groups.

    5-Fluorouracil: A pyrimidine analog used as an anticancer drug.

    Cytosine: A naturally occurring pyrimidine base found in DNA and RNA.

Uniqueness:

    Structural Features: The presence of both methyl groups and an acetic acid moiety makes (4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid unique compared to other pyrimidine derivatives.

    Its unique structure provides potential for diverse applications in various fields, including medicinal chemistry and material science.

Properties

IUPAC Name

2-(4,5-dimethyl-6-oxopyrimidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-5-6(2)9-4-10(8(5)13)3-7(11)12/h4H,3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIDIHQOJPDMDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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